Lamotrigine-13C2,15N2,d3

Mass Spectrometry Isotope Dilution Method Validation

Quantifying lamotrigine in complex biological matrices is challenged by matrix effects and analyte/IS co-elution. Lamotrigine-13C2,15N2,d3 resolves these with a unique +7 Da mass shift for unambiguous LC-MS/MS discrimination. • Eliminates matrix effect variability via perfect co-elution with native lamotrigine. • +7 Da shift prevents isotopic crosstalk, ensuring method specificity per FDA/EMA guidelines. • Validated for TDM, bioequivalence trials, and forensic toxicology with <15% CV precision.

Molecular Formula C9H9Cl2N5
Molecular Weight 265.09 g/mol
Cat. No. B12385324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamotrigine-13C2,15N2,d3
Molecular FormulaC9H9Cl2N5
Molecular Weight265.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=NNC(N=C2N)N
InChIInChI=1S/C9H9Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3,9,16H,13H2,(H2,12,14)/i1D,2D,3D,8+1,9+1,15+1,16+1
InChIKeyHJXIAMCURAGQKV-MZOSKNLOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lamotrigine-13C2,15N2,d3: Isotope-Labeled Internal Standard


Lamotrigine-13C2,15N2,d3 (LTG-13C2,15N2,d3) is a stable isotope-labeled analog of the antiepileptic drug lamotrigine, specifically incorporating two carbon-13, two nitrogen-15, and three deuterium atoms into its molecular structure [1]. This compound is a phenyltriazine derivative used exclusively as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate and precise quantification of unlabeled lamotrigine in biological matrices [1]. Its isotopic enrichment provides a distinct mass shift (+7 Da) from the native compound, enabling reliable discrimination between the analyte and the internal standard during mass spectrometric detection, which is critical for minimizing matrix effects and ensuring robust method validation .

Lamotrigine-13C2,15N2,d3 Substitution Limitations


In LC-MS/MS quantification, the choice of internal standard directly dictates method accuracy and precision. Unlabeled lamotrigine cannot be used as an IS due to identical mass and chromatographic behavior, which precludes analytical discrimination and fails to correct for matrix effects and recovery variability [1]. Differently labeled analogs (e.g., Lamotrigine-13C3,d3 or Lamotrigine-13C3) possess different mass shifts and isotopic purity profiles. Substituting these can compromise assay specificity if the IS signal overlaps with analyte isotopic peaks or endogenous interferences, and may invalidate a method originally validated with a specific IS [2][3]. Furthermore, the unique combination of 13C, 15N, and D labels in Lamotrigine-13C2,15N2,d3 provides a mass shift of +7 Da, which is distinct from the +4 Da or +3 Da shifts of other commercial labeled lamotrigine standards, offering a uniquely positioned signal for baseline resolution in complex matrices [3].

Lamotrigine-13C2,15N2,d3 Comparative Evidence


Unique Isotopic Mass Shift

Lamotrigine-13C2,15N2,d3 possesses a molecular weight of 264.09 g/mol and a parent ion mass shift of +7 Da relative to unlabeled lamotrigine (256.09 g/mol) . This shift is achieved through the incorporation of two 13C (+2 Da), two 15N (+2 Da), and three 2H (deuterium) atoms (+3 Da). This +7 Da shift is distinct from other commercially available labeled standards: Lamotrigine-13C3,d3 provides a +6 Da shift, and Lamotrigine-13C3 provides a +3 Da shift . This unique mass positioning can be critical for avoiding spectral overlap with analyte isotopic peaks or co-eluting interferences in complex biological samples, directly impacting the achievable lower limit of quantification (LLOQ) and assay specificity [1].

Mass Spectrometry Isotope Dilution Method Validation

LC-MS/MS Precision and Accuracy

While direct validation data for Lamotrigine-13C2,15N2,d3 is not publicly available, the closely related Lamotrigine-13C3,d3 IS has demonstrated exceptional performance in validated LC-MS/MS methods. In one study, the use of Lamotrigine-13C3,d3 enabled a method with an intra- and inter-day precision (%CV) of <3.0% and accuracy within ±6.0% over a linear range of 5.02–1226.47 ng/mL [1]. This level of precision is characteristic of stable isotope-labeled IS and is not achievable with unlabeled lamotrigine or non-isotopic structural analogs. The high isotopic purity of Lamotrigine-13C2,15N2,d3 (≥98% as stated by vendors ) is a key determinant of method performance, as low isotopic purity can lead to cross-signal contribution and calibration curve non-linearity [2].

LC-MS/MS Therapeutic Drug Monitoring Bioanalysis

Matrix Effect Compensation and Linearity

The use of stable isotope-labeled IS like Lamotrigine-13C2,15N2,d3 is the gold standard for compensating for matrix effects in LC-MS/MS. In a validated method using Lamotrigine-13C3,d3, percent recovery ranged from 96.6% to 109.3% across various concentrations, with a backflush step further reducing matrix interference [1]. In contrast, methods relying on structural analogs as IS (e.g., Ethosuximide) do not co-elute with the analyte, leading to inaccurate correction and potential ion suppression/enhancement. The co-elution of the isotopically labeled IS with the unlabeled analyte ensures that any matrix-induced signal alteration affects both equally, preserving the analyte/IS response ratio and maintaining calibration linearity (r² > 0.99) over a wide dynamic range [2][3].

Matrix Effect Ion Suppression Method Robustness

Lamotrigine-13C2,15N2,d3 Application Scenarios


Bioequivalence and Pharmacokinetic Studies

In pivotal bioequivalence trials comparing generic and brand lamotrigine formulations, regulatory bodies mandate the use of highly accurate and precise bioanalytical methods. Lamotrigine-13C2,15N2,d3, as a stable isotope-labeled IS, enables methods to achieve the necessary intra- and inter-day precision (<15% CV, <20% at LLOQ) and accuracy (±15% of nominal). Its distinct +7 Da mass shift provides a safeguard against isotopic interference, which is critical for demonstrating method specificity and selectivity in complex patient plasma samples, as required by FDA and EMA guidelines [1][2].

Clinical TDM for Epilepsy and Bipolar Disorder

Lamotrigine exhibits high inter-individual pharmacokinetic variability, necessitating TDM to optimize dosing and minimize toxicity. The use of Lamotrigine-13C2,15N2,d3 as an IS in hospital or reference laboratory LC-MS/MS assays ensures that reported lamotrigine concentrations in patient serum or plasma are accurate, even in the presence of other co-administered antiepileptic drugs. This robustness is essential for clinical decision-making, as inaccurate quantification could lead to sub-therapeutic dosing or adverse events. The compound's ability to correct for matrix effects is particularly valuable when analyzing samples from diverse patient populations [3].

Forensic Toxicology and Post-Mortem Distribution

Quantifying lamotrigine in post-mortem specimens is challenged by extensive sample degradation and complex matrices. Lamotrigine-13C2,15N2,d3 provides the necessary analytical fidelity to differentiate true analyte signal from matrix interferences. Its co-elution with the unlabeled drug ensures that any signal suppression or enhancement is equally experienced by both, preserving quantitative accuracy. This is critical for forensic investigations where precise blood or tissue concentrations are used to determine cause of death or impairment. The robust method performance supported by this IS helps withstand legal scrutiny [1].

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